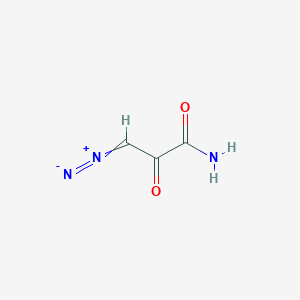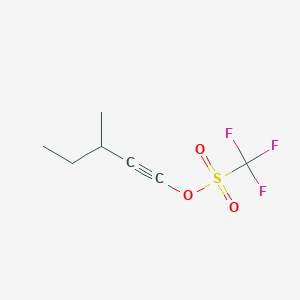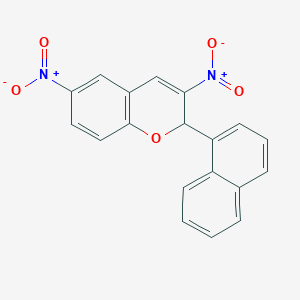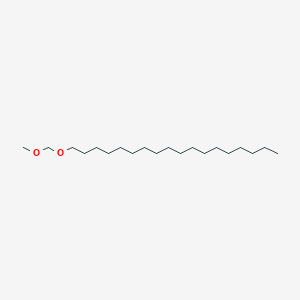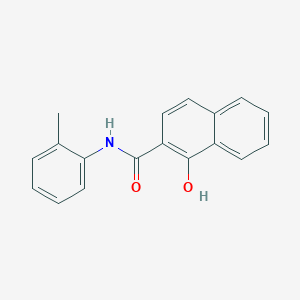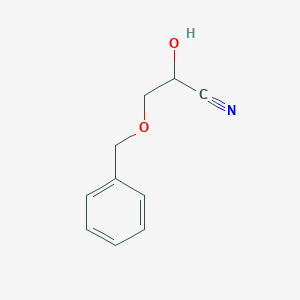
(2Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile is an organic compound that features both nitrophenyl and benzothiazolyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Nitration of Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acrylonitrile Formation: The final step involves the condensation of the nitrophenyl and benzothiazolyl intermediates with acrylonitrile under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 3-(4-Aminophenyl)-2-(2-benzothiazolyl)acrylonitrile.
Oxidation: Oxidized derivatives of the benzothiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Material Science: In electronic applications, the compound’s electronic properties, such as its ability to transport electrons or holes, are crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylamide: Similar structure but with an amide group instead of a nitrile group.
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)propionitrile: Similar structure but with a propionitrile group instead of an acrylonitrile group.
Uniqueness
3-(4-Nitrophenyl)-2-(2-benzothiazolyl)acrylonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific electronic or biological activities.
Eigenschaften
Molekularformel |
C16H9N3O2S |
|---|---|
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9N3O2S/c17-10-12(9-11-5-7-13(8-6-11)19(20)21)16-18-14-3-1-2-4-15(14)22-16/h1-9H/b12-9- |
InChI-Schlüssel |
BZRGZMKGMOAWJD-XFXZXTDPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



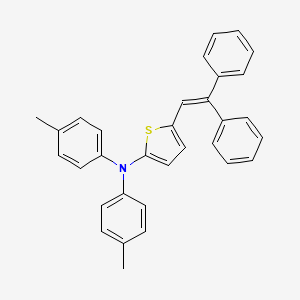
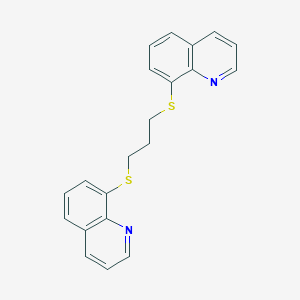

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
